molecular formula C9H13FO4S B14110395 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride

1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride

Katalognummer: B14110395
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: LIPKOMJLKIXDMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride is a chemical compound with the molecular formula C9H13FO4S and a molecular weight of 236.26 g/mol . This compound is known for its unique chemical structure, which includes a cyclopentane ring, an acetyl group, and a sulfonyl fluoride group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

The synthesis of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride involves several steps. One common synthetic route includes the reaction of cyclopentanone with ethyl chloroacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with sulfonyl fluoride under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride involves its reactivity with various biological molecules. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. This reactivity makes it a valuable tool in studying enzyme functions and developing enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:

    Methanesulfonyl fluoride: Known for its use as an enzyme inhibitor.

    Benzenesulfonyl fluoride: Used in organic synthesis and as a reagent in chemical reactions.

The uniqueness of this compound lies in its specific structure, which combines a cyclopentane ring with an acetyl and sulfonyl fluoride group, providing distinct reactivity and applications .

Eigenschaften

Molekularformel

C9H13FO4S

Molekulargewicht

236.26 g/mol

IUPAC-Name

2-(1-acetyl-2-oxocyclopentyl)ethanesulfonyl fluoride

InChI

InChI=1S/C9H13FO4S/c1-7(11)9(4-2-3-8(9)12)5-6-15(10,13)14/h2-6H2,1H3

InChI-Schlüssel

LIPKOMJLKIXDMF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(CCCC1=O)CCS(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.